![molecular formula C26H21FN4O2S B2502543 2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide CAS No. 536705-49-4](/img/structure/B2502543.png)

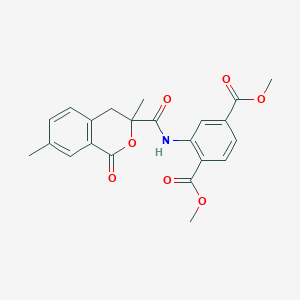

2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

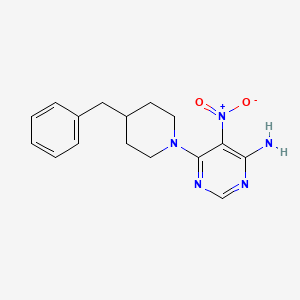

The compound "2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide" is a structurally complex molecule that appears to be related to a class of compounds with potential biological activity. While the specific compound is not directly described in the provided papers, related compounds with similar structural motifs have been studied for their biological properties, such as antiviral activity and inhibition of enzymes like thymidylate synthase (TS).

Synthesis Analysis

The synthesis of related compounds involves the formation of a thioacetamide bridge and the attachment of various substituted phenyl groups. For instance, the synthesis of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines involves an oxidative addition reaction using iodine, ethanol, and water, which also deprotects the amino group . This suggests that the synthesis of the compound may involve similar strategies for constructing the pyrimidine ring and attaching the phenyl groups.

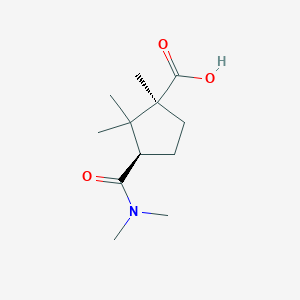

Molecular Structure Analysis

The molecular structure of related compounds shows a folded conformation around the methylene carbon atom of the thioacetamide bridge. The pyrimidine ring is inclined to the benzene ring at significant angles, as observed in the crystal structures of similar compounds . This inclination is stabilized by intramolecular hydrogen bonds, which are likely to be a feature in the compound of interest as well.

Chemical Reactions Analysis

The related compounds exhibit hydrogen bonding, which is crucial for their stability and biological activity. For example, the compound 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide forms strong stable hydrogen-bonded N-H···N intermolecular interactions and weaker intramolecular interactions . These interactions are important for the compound's reactivity and its potential interactions with biological targets.

Physical and Chemical Properties Analysis

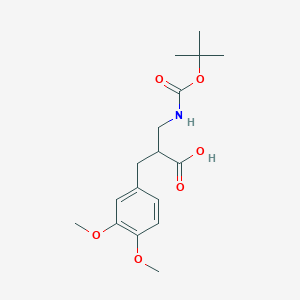

The physical and chemical properties of similar compounds have been characterized using spectroscopic methods like FT-IR and FT-Raman. The vibrational modes and the impact of substituents on the molecular geometry have been analyzed using quantum chemical methods . The drug-likeness of these compounds has been assessed based on Lipinski's rule, and their pharmacokinetic properties, such as absorption, distribution, metabolism, excretion, and toxicity, have been calculated . These analyses are relevant to understanding the behavior of the compound within a biological context.

Scientific Research Applications

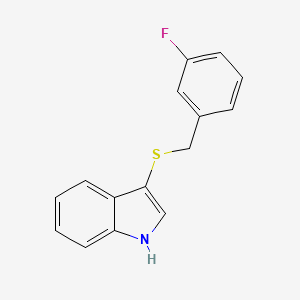

Radiopharmaceutical Applications

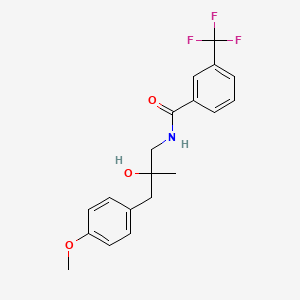

The development of novel radioligands for imaging translocator proteins (18 kDa) with positron emission tomography (PET) has been explored using derivatives within the phenylpyrazolo[1,5-a]pyrimidineacetamides series. For instance, the synthesis of DPA-714, a compound designed with a fluorine atom for labeling with fluorine-18, offers insights into the potential use of related compounds, including 2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide, in radiopharmaceutical applications for in vivo imaging of specific brain receptors (Dollé et al., 2008).

Molecular Structure and Drug Likeness

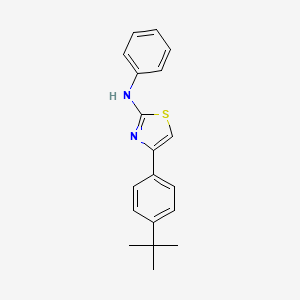

Research on the molecular structure, natural bond orbital (NBO) analysis, and drug likeness properties of similar molecules has been conducted to understand their potential as antiviral agents, specifically against SARS-CoV-2. These studies, focusing on the molecular docking, spectroscopic analysis (FT–IR, FT–Raman), and pharmacokinetic properties, provide a foundation for the application of such compounds in antiviral drug development (Mary et al., 2020).

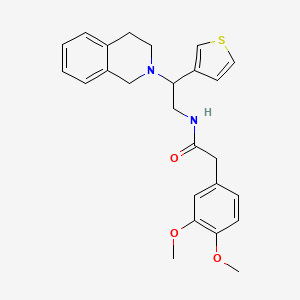

Polymer Science

Investigations into the synthesis of novel polyamides, polyimides, and poly(amide-imide)s containing specific functional groups derived from compounds like 2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide, demonstrate its relevance in creating high glass transition polymers for advanced materials applications (Liaw et al., 2002).

Antimicrobial Agents

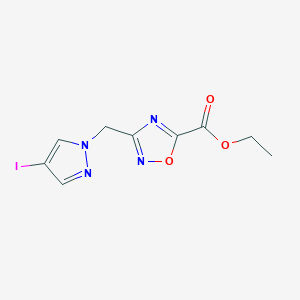

The compound and its derivatives have been evaluated as antimicrobial agents against various pathogenic microorganisms. Studies on the synthesis of related acetamide derivatives and their antibacterial and antifungal activities highlight the potential of such molecules in developing new antimicrobial treatments (Debnath & Ganguly, 2015).

Antitumor and Antifolate Research

Research into 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, structurally related to the compound , as nonclassical antifolate inhibitors of thymidylate synthase (TS), offers insights into their use as antitumor agents. This research explores the potential therapeutic applications of these compounds in cancer treatment due to their inhibitory effects on TS, a key enzyme in the DNA synthesis pathway (Gangjee et al., 1996).

properties

IUPAC Name |

2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21FN4O2S/c1-15-11-16(2)13-17(12-15)31-25(33)24-23(18-7-3-5-9-20(18)29-24)30-26(31)34-14-22(32)28-21-10-6-4-8-19(21)27/h3-13,29H,14H2,1-2H3,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SADASXUDJRUDQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC=CC=C5F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(2-Fluorophenyl)furan-2-yl]methanol](/img/structure/B2502464.png)

![Tert-butyl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2502468.png)

![{[4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B2502470.png)

![1-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2502472.png)

![3-Tert-butyl-6-[[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2502477.png)